molecular formula C13H25ClN2O3 B1449020 tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride CAS No. 1279863-55-6

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride

Cat. No. B1449020
M. Wt: 292.8 g/mol
InChI Key: GFHAFIKHEUJREZ-UHFFFAOYSA-N
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Description

“tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1279863-55-6. It has a molecular weight of 292.81 and its linear formula is C13H25CLN2O3 . The compound is also known by its IUPAC name, which is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13;/h14H,4-10H2,1-3H3;1H . This code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.81 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources.

Scientific Research Applications

Discovery and Drug Candidate Potential

A significant application of tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride in scientific research is its potential as a drug candidate for chronic kidney diseases. In a study, derivatives of this compound, specifically 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, were identified as highly potent soluble epoxide hydrolase (sEH) inhibitors. One such compound demonstrated excellent sEH inhibitory activity and bioavailability, and when administered orally, it effectively lowered serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis, suggesting its potential as an orally active agent for treating chronic kidney diseases (Kato et al., 2014).

Synthesis and Chemical Modification

Another realm of application is in the synthesis and structural modification of related compounds. For instance, the first synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes was achieved via one-pot multicomponent reactions (MCRs). This process involved the use of barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate, catalyzed by triethylamine (Et3N). This study not only explored the effects of catalyst and temperature on the reaction efficiency but also introduced a plausible mechanism for the formation of the synthesized compounds, expanding the synthetic methodologies available for constructing diazaspiro[5.5]undecane derivatives (Li et al., 2014).

properties

IUPAC Name

tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-8-9-17-13(10-15)4-6-14-7-5-13;/h14H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHAFIKHEUJREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride

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